1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline
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Overview
Description
1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylpyridazinyl group, a piperidinyl group, and an isoquinolinylmethanone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-tert-butylpyridazine with piperidine derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .
Biology
Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(piperidin-4-yl)methylpiperazine-1-carboxylate
- 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Uniqueness
Compared to similar compounds, 1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets highlights its versatility and potential for further research and development.
Properties
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-24(2,3)20-8-9-21(27-26-20)30-16-17-11-14-28(15-12-17)23(29)22-19-7-5-4-6-18(19)10-13-25-22/h4-10,13,17H,11-12,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFORBNXARVBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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